molecular formula C15H24O3 B13831587 Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate

Cat. No.: B13831587
M. Wt: 252.35 g/mol
InChI Key: PUPBSJOMWWDWMV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol. This compound is known for its unique properties, including solubility in organic solvents, thermal stability, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-oxocyclohexanecarboxylate
  • Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
  • Ethyl 3,4-dihydroxybenzoate
  • 4,4-Difluorocyclohexanecarboxylic acid

These compounds share similar structural features but differ in their functional groups and chemical properties. This compound is unique due to its specific ester configuration and the presence of the 4-oxocyclohexyl group, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H24O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h11-13H,2-10H2,1H3

InChI Key

PUPBSJOMWWDWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)C2CCC(=O)CC2

Origin of Product

United States

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